TAK-700 salt

Description

Significance of Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1) in Steroidogenesis

Central to the synthesis of androgens is the enzyme Cytochrome P450 17α-hydroxylase/17,20-lyase, or CYP17A1. acs.org This enzyme, a member of the cytochrome P450 superfamily, is located in the endoplasmic reticulum of cells in the adrenal glands, testes, and ovaries. acs.orgcancerindex.org CYP17A1 is a crucial bifunctional enzyme that catalyzes two distinct reactions in the steroid biosynthesis pathway. uniprot.orgscbt.com

17α-hydroxylase activity : It hydroxylates pregnenolone (B344588) and progesterone (B1679170) at the 17α position. This step is essential for the production of both glucocorticoids (like cortisol) and sex steroids. uniprot.org

17,20-lyase activity : It cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. uniprot.org These are the direct precursors to testosterone (B1683101) and other androgens.

Due to its pivotal role, CYP17A1 acts as a key regulatory point in the production of androgens. cancerindex.org Its dual function makes it an attractive target for therapeutic agents aiming to disrupt androgen synthesis in hormone-dependent diseases. acs.orgendocrine-abstracts.org

| Enzymatic Activity | Substrate | Product | Pathway |

| 17α-hydroxylase | Pregnenolone | 17α-hydroxypregnenolone | Glucocorticoid & Androgen Synthesis |

| Progesterone | 17α-hydroxyprogesterone | Glucocorticoid & Androgen Synthesis | |

| 17,20-lyase | 17α-hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Androgen Synthesis |

| 17α-hydroxyprogesterone | Androstenedione | Androgen Synthesis |

Table 1: Dual Enzymatic Functions of CYP17A1 in Steroidogenesis. This table outlines the two key catalytic activities of the CYP17A1 enzyme, its substrates, the resulting products, and their relevance in the steroid biosynthesis pathways.

Role of Androgens in Cellular Proliferation and Disease Progression

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (B1667394) (DHT), are fundamental for the growth and function of the prostate gland. cancer.govcancer.org They exert their effects by binding to and activating the androgen receptor (AR), a protein expressed in prostate cells. journalononcology.orgcancer.gov Upon activation, the AR translocates to the cell nucleus and stimulates the expression of genes that promote cell growth and survival. cancer.govfrontiersin.org

In the context of prostate cancer, this androgen-AR signaling axis is a primary driver of tumor development and progression. journalononcology.orgfrontiersin.org Early-stage prostate cancers are typically "androgen-sensitive" or "castration-sensitive," meaning they rely on androgens for growth. cancer.gov However, many prostate cancers eventually progress to a "castration-resistant" state (CRPC). bioscientifica.com In CRPC, the cancer continues to grow even when systemic androgen levels are very low, often due to mechanisms such as AR gene amplification, mutations, or the cancer cells' acquired ability to synthesize their own androgens. journalononcology.orgbioscientifica.comnih.gov This persistent AR signaling underscores the continued importance of targeting androgen production even in advanced disease stages.

Overview of Enzymatic Inhibition as a Therapeutic Strategy

Given the critical role of androgens in pathologies like prostate cancer, inhibiting their synthesis is a cornerstone of therapy. cancer.org This strategy, known as androgen deprivation therapy (ADT), aims to shrink tumors or slow their growth by cutting off their hormonal fuel supply. cancer.orgtandfonline.com Targeting key enzymes within the steroidogenic pathway is a direct and effective method to achieve this. cancer.govmdpi.com

CYP17A1 is a prime target for enzymatic inhibition because it is essential for the production of androgens in the testes, adrenal glands, and within the tumor itself. acs.orgcancer.org The first generation of CYP17A1 inhibitors, such as ketoconazole (B1673606), had limitations. mdpi.com A significant advancement came with the development of abiraterone (B193195) acetate (B1210297), a potent inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. mdpi.comnih.gov

| Compound | Mechanism of Action | Selectivity | Chemical Structure |

| Abiraterone Acetate | Inhibitor of both 17α-hydroxylase and 17,20-lyase activities of CYP17A1. mdpi.comnih.gov | Non-selective for CYP17A1 activities. mdpi.com | Steroidal |

| Orteronel (B1684507) (TAK-700) | Selective inhibitor of the 17,20-lyase activity of CYP17A1. nih.govfirstwordpharma.comaacrjournals.org | More selective for 17,20-lyase over 17α-hydroxylase. aacrjournals.orgeurospe.org | Non-steroidal |

Table 2: Comparative Research Findings on CYP17A1 Inhibitors. This table compares the mechanism and selectivity of Orteronel (TAK-700) with the established inhibitor Abiraterone Acetate.

Properties

IUPAC Name |

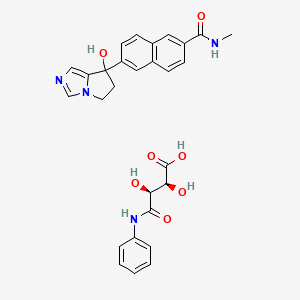

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16)/t;7-,8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCREFPYFGAOP-WFVMVMIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation of Tak 700 Salt

Naphthylmethylimidazole Derivatives as a Core Scaffold

The foundational structure of TAK-700 is built upon a naphthylmethylimidazole scaffold. nih.govcapes.gov.br This class of compounds was identified as potent inhibitors of 17,20-lyase, a key activity of the CYP17A1 enzyme. nih.govcapes.gov.br The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in many biologically active molecules and serves as a crucial component for the inhibitory action of TAK-700. The naphthalene (B1677914) portion of the molecule, a bicyclic aromatic hydrocarbon, provides a larger, rigid framework that influences the compound's interaction with its biological target. The specific linkage of the naphthalene group to the imidazole ring via a methylene (B1212753) bridge is a defining characteristic of this scaffold. nih.govcapes.gov.brapjhs.com The discovery that this particular arrangement possessed significant inhibitory potential led to further exploration and optimization, ultimately resulting in the synthesis of Orteronel (B1684507) (TAK-700). nih.govcapes.gov.br

Synthetic Pathways and Methodologies for TAK-700 Salt

The synthesis of Orteronel, with its specific stereochemistry, involves a multi-step process. While various specific routes may be proprietary or have been developed, a general pathway can be described based on published research. The synthesis of the chiral 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core is a key challenge. nih.govcapes.gov.br

One of the critical steps often involves an asymmetric synthesis to establish the correct stereoisomer, as the biological activity of chiral molecules can be highly dependent on their spatial arrangement. nih.govcapes.gov.br The synthesis of the (+)-enantiomer of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivative was identified as the more potent and selective form. nih.govcapes.gov.br The final steps typically involve coupling this chiral core with the N-methyl-2-naphthamide side chain to yield the final TAK-700 molecule. The formation of a salt, often with an appropriate acid, can be performed to improve the compound's stability and solubility.

Table 1: Generalized Synthetic Steps for TAK-700

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Formation of the Naphthamide Side Chain | 2-Naphthoic acid, thionyl chloride, methylamine |

| 2 | Synthesis of the Imidazole Ring | Starting from appropriate precursors to form the substituted imidazole. |

| 3 | Chiral Resolution/Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to obtain the desired (S)-enantiomer of the hydroxylated pyrrolo-imidazole intermediate. |

| 4 | Coupling Reaction | Coupling of the chiral pyrrolo-imidazole core with the naphthamide side chain. |

| 5 | Salt Formation | Reaction of the final compound with a suitable acid to form the salt. |

Structural Analysis and Characterization Techniques

The definitive structure of this compound is confirmed through a combination of modern analytical techniques. These methods are essential to verify the chemical identity, purity, and stereochemistry of the synthesized compound.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further help in confirming the structure.

X-Ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute configuration of chiral centers. nih.gov

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared against the theoretical values calculated from the molecular formula.

Table 2: Representative Analytical Data for TAK-700 Characterization

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Characteristic signals in the aromatic, aliphatic, and amide regions. | Confirms the presence of the naphthalene, imidazole, and N-methylamide groups. |

| ¹³C NMR | Specific number of signals corresponding to the unique carbon atoms in the molecule. | Verifies the carbon skeleton of the compound. |

| High-Resolution MS | Precise mass-to-charge ratio matching the calculated value for the molecular formula C₁₈H₁₇N₃O₂. | Confirms the elemental composition. caymanchem.com |

| X-Ray Crystallography | Determination of bond lengths, bond angles, and absolute stereochemistry at the chiral center. | Provides a definitive 3D model of the molecule. nih.gov |

Structure-Activity Relationships (SAR) of Related Compounds and Analogues

The development of TAK-700 was guided by extensive structure-activity relationship (SAR) studies. nih.govacs.orgresearchgate.net These studies involve synthesizing and testing a series of analogues where different parts of the lead molecule are systematically modified to understand their effect on biological activity.

For the naphthylmethylimidazole series, SAR studies focused on modifications to the naphthalene ring, the imidazole core, and the side chain. nih.govresearchgate.net It was found that the position of substitution on the naphthalene ring was critical for activity. Similarly, modifications to the imidazole ring and the nature of the substituent at the other end of the molecule were explored to optimize potency and selectivity. acs.org

For instance, the introduction of a hydroxyl group at a specific position on the fused pyrrolo-imidazole ring system and the presence of the N-methylcarboxamide group on the naphthalene ring were found to be crucial for the high inhibitory potency and selectivity of TAK-700. nih.gov The exploration of different heterocyclic cores, such as benzimidazole, has also been a subject of research for similar biological targets. acs.orgacs.org

Table 3: Illustrative SAR of TAK-700 Analogues

| Modification Site | Change | Impact on Activity | Reference |

|---|---|---|---|

| Naphthalene Ring | Substitution pattern | Altered potency and selectivity. | nih.govresearchgate.net |

| Imidazole Core | Replacement with other heterocycles (e.g., benzimidazole) | Generally resulted in varied or lower potency compared to the optimized pyrrolo-imidazole. | acs.orgacs.org |

| Side Chain | Variation of the amide group | The N-methylamide was found to be optimal for activity. | nih.gov |

| Stereochemistry | Inversion of the chiral center | The (+)-enantiomer showed significantly higher potency than the (-)-enantiomer. | nih.govcapes.gov.br |

These systematic studies were instrumental in identifying Orteronel (TAK-700) as a highly potent and selective inhibitor. nih.govcapes.gov.br

Molecular and Cellular Mechanism of Action of Tak 700 Salt

Specificity of 17,20-Lyase Inhibition by TAK-700 Salt

The CYP17A1 enzyme possesses two distinct catalytic functions: 17α-hydroxylase activity and 17,20-lyase activity. ebi.ac.uknih.gov Both are sequential steps in the conversion of pregnenolone (B344588) and progesterone (B1679170) into androgens. ebi.ac.uk TAK-700 is distinguished by its greater specificity for the 17,20-lyase activity of CYP17A1. nih.gov

TAK-700 (orteronel) demonstrates a notable selectivity for inhibiting the 17,20-lyase function over the 17α-hydroxylase function of CYP17A1. nih.govaacrjournals.org In cell-free enzyme assays, orteronel (B1684507) was found to be 5.4 times more potent at inhibiting human 17,20-lyase activity compared to its 17α-hydroxylase activity. nih.govaacrjournals.org This selectivity is considered a key feature, as inhibiting 17α-hydroxylase can lead to reduced cortisol production and subsequent mineralocorticoid excess. aacrjournals.orgasco.org

Further studies in human adrenal tumor cells (NCI-H295R) confirmed this specificity, showing that orteronel suppressed the production of the 17,20-lyase metabolite, dehydroepiandrosterone (B1670201) (DHEA), 27 times more potently than it suppressed the production of cortisol, a product of 17α-hydroxylase activity. nih.gov Although orteronel has a primary effect on 17,20-lyase, it does partially affect 17α-hydroxylase activity. eurospe.org Research comparing different CYP17A1 inhibitors found that while orteronel is a potent lyase inhibitor, abiraterone (B193195) more selectively inhibits hydroxylase activity. asco.orgaacrjournals.org The (R)-enantiomer of orteronel has been shown to be 8- to 11-fold more selective for lyase inhibition, whereas the (S)-enantiomer did not show significant lyase selectivity. rcsb.org

| Parameter | Enzyme/Cell Line | IC50 / Potency Ratio | Reference |

|---|---|---|---|

| 17,20-Lyase vs. 17α-Hydroxylase (Human, cell-free) | CYP17A1 | 5.4-fold more potent for lyase | nih.govaacrjournals.org |

| DHEA vs. Cortisol Production (Human adrenal tumor cells) | NCI-H295R | 27-fold more potent for DHEA suppression | nih.gov |

| Human 17,20-Lyase Inhibition | CYP17A1 | IC50 of 19 nM | caymanchem.com |

| Rat 17,20-Lyase Inhibition | CYP17A1 | IC50 of 48 nM | caymanchem.com |

| Monkey 17,20-Lyase Inhibition | CYP17A1 | IC50 of 27 nM | selleckchem.com |

| Monkey 17α-Hydroxylase Inhibition | CYP17A1 | IC50 of 38 nM | selleckchem.com |

TAK-700 exhibits a high degree of selectivity for CYP17A1 over other cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. nih.gov Studies have shown that TAK-700 has a minimal effect on other CYP enzymes. aacrjournals.org For instance, the IC50 values for CYP11B1 (11-hydroxylase) and CYP3A4 were greater than 1,000 nM and 10,000 nM, respectively, indicating very low inhibitory activity against these enzymes. caymanchem.comcaymanchem.com This high selectivity is attributed to the compound's conformational rigidity and low lipophilicity. acs.org

| CYP Isoform | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Human CYP17A1 (17,20-lyase) | 19 nM | caymanchem.comselleckchem.com |

| Human CYP11B1 (11-hydroxylase) | >1,000 nM | caymanchem.com |

| Human CYP3A4 | >10,000 nM | caymanchem.com |

| Other Human CYP Isoforms | >14,000 nM |

Comparative Selectivity Against 17α-Hydroxylase Activity of CYP17A1

Impact on Steroid Hormone Biosynthesis Pathways

By selectively inhibiting the 17,20-lyase activity of CYP17A1, TAK-700 directly interrupts the steroidogenesis pathway, leading to a significant reduction in the synthesis of androgens. ebi.ac.ukontosight.airesearchgate.net

The 17,20-lyase reaction is responsible for converting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgen precursors DHEA and androstenedione (B190577), respectively. ebi.ac.uk TAK-700 potently inhibits this step. In cultured monkey adrenal cells stimulated with adrenocorticotropic hormone (ACTH), orteronel inhibited the production of DHEA and androstenedione with IC50 values of 110 nM and 130 nM, respectively. caymanchem.comselleckchem.commedchemexpress.commedchemexpress.com Similarly, in the human adrenocortical tumor cell line H295R, orteronel potently inhibited DHEA production with an IC50 of 37 nM. selleckchem.commedchemexpress.com These findings demonstrate the compound's direct effect on blocking the formation of key androgen precursors. caymanchem.com

Inhibition of Dehydroepiandrosterone (DHEA) and Androstenedione Production

Molecular Docking and Homology Modeling Studies of this compound-Enzyme Interactions

Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the interaction between TAK-700 and the CYP17A1 enzyme. acs.orgnih.gov These studies help to elucidate the structural basis for its inhibitory activity and selectivity.

Binding studies and X-ray crystallography have revealed that non-steroidal inhibitors like orteronel coordinate with the heme iron in the active site of CYP17A1, which is consistent with competitive inhibition. rcsb.org Interestingly, the (S)- and (R)-enantiomers of orteronel bind to distinct conformations of the enzyme. rcsb.orgacs.org These conformations differ in a region associated with ligand entry and exit. rcsb.orgacs.org

Kinetic analyses suggest that the binding of orteronel to CYP17A1 is a multi-step process. nih.govnih.gov There is an initial rapid formation of a complex, followed by a slower transition to the final iron-complexed state. nih.gov However, the formation of this final iron complex may not be an absolute requirement for enzyme inhibition. nih.gov Recent research has also suggested the presence of a secondary, allosteric binding site on CYP17A1. nih.govdiva-portal.org A ligand binding at this peripheral site could potentially modulate the enzyme's conformation, influencing the selectivity between the hydroxylase and lyase reactions. diva-portal.org This offers a novel approach for designing future inhibitors that may not directly interact with the heme iron but could still effectively inhibit the enzyme. acs.orgnih.gov

Preclinical Efficacy Studies of Tak 700 Salt

In Vitro Cellular Model Investigations

TAK-700 has been shown to be a potent and selective inhibitor of 17,20-lyase activity in various in vitro systems. In assays using microsomes expressing human CYP isoforms, TAK-700 demonstrated a greater inhibitory effect on 17,20-lyase with a half-maximal inhibitory concentration (IC₅₀) of 19 nM. Studies have consistently shown that TAK-700 is a reversible and selective inhibitor of 17,20-lyase. mdpi.com

Its selectivity is a key feature. In cell-free enzyme assays with human CYP17A1, orteronel (B1684507) inhibited 17,20-lyase activity 5.4 times more potently than it inhibited 17α-hydroxylase activity. wjgnet.comaacrjournals.org This selectivity for 17,20-lyase over 17α-hydroxylase is a distinguishing characteristic of the compound. cancernetwork.comaacrjournals.orgnih.gov Preclinical studies have demonstrated a five-fold selectivity of orteronel for 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. cancernetwork.comresearchgate.net In rat models, TAK-700 inhibited 17,20-lyase activity with an IC₅₀ of 1200 nM but did not inhibit 17α-hydroxylase or 11β-hydroxylase (CYP11B1) activity at concentrations up to 10 μM. medkoo.com

Table 1: In Vitro Inhibitory Activity (IC₅₀) of TAK-700 on CYP17A1 Enzyme Activity

| System/Species | Enzyme Activity | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Human (recombinant) | 17,20-lyase | 19 - 140 | nih.govnih.gov |

| Human (recombinant) | 17α-hydroxylase | 760 | nih.gov |

| Monkey (adrenal microsomes) | 17,20-lyase | 27 | nih.gov |

| Monkey (adrenal microsomes) | 17α-hydroxylase | 38 | capes.gov.br |

| Rat (testicular microsomes) | 17,20-lyase | 48 - 1200 | medkoo.comnih.gov |

| Rat (testicular microsomes) | 17α-hydroxylase | >10,000 | nih.gov |

By inhibiting androgen production, TAK-700 is designed to decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. Preclinical studies have shown that interfering with persistent intratumoral androgens can suppress the growth of castration-resistant prostate cancer (CRPC) cells. While TAK-700's primary mechanism is the inhibition of androgen synthesis, some studies have investigated its direct effects on cancer cell lines. For instance, one study noted that TAK-700 did not inhibit pregnenolone- or progesterone-induced cell growth in certain prostate cancer cell lines, suggesting its effect is independent of CYP17A1 activity in those specific models. Another study confirmed that orteronel failed to demonstrate any direct androgen receptor (AR) antagonism at concentrations up to 100 μM. However, the primary intended effect is the reduction of androgen ligands, which indirectly inhibits the growth of androgen-dependent cells.

TAK-700 modulates the androgen receptor (AR) signaling pathway indirectly by targeting the production of its ligands. The AR is a nuclear hormone receptor that, when activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is critical for the proliferation of prostate cancer cells. The progression of castration-resistant prostate cancer (CRPC) often involves the reactivation of the AR signaling axis, even in a low-androgen environment. aacrjournals.org

TAK-700, by inhibiting 17,20-lyase, blocks a key step in the synthesis of androgens in the testes, adrenal glands, and within the tumor microenvironment itself. This depletion of androgen ligands prevents the activation of the AR, thereby inhibiting the downstream signaling that promotes tumor cell growth and survival. Studies have shown that in the absence of its ligands, the AR cannot effectively translocate to the nucleus to induce the expression of genes responsible for cell growth. Therefore, TAK-700's modulation of the AR pathway is achieved by reducing the systemic and local androgen supply.

The human adrenocortical tumor cell line NCI-H295R is a frequently used model to study steroidogenesis. In these cells, TAK-700 potently inhibited the production of dehydroepiandrosterone (B1670201) (DHEA) with an IC₅₀ value of 37 nM. nih.gov A key finding was the compound's selectivity; it inhibited DHEA production 27 times more potently than it inhibited cortisol production (IC₅₀ of 990 nM) in NCI-H295R cells. wjgnet.comnih.gov This demonstrates a high specificity for androgen synthesis over cortisol synthesis. nih.gov

When compared to other CYP17A1 inhibitors in the NCI-H295R cell line, TAK-700 showed the highest specificity for inhibiting DHEA production. nih.gov For comparison, ketoconazole (B1673606) inhibited DHEA and cortisol production with IC₅₀ values of 330 nM and 480 nM, respectively (a 1.5-fold selectivity), while abiraterone (B193195) had IC₅₀ values of 2.7 nM for DHEA and 23 nM for cortisol (an 8.5-fold selectivity). nih.gov

Analysis of Androgen Receptor Pathway Modulation in Cellular Systems

In Vivo Animal Model Efficacy Studies

In vivo studies in animal models have confirmed the potent effects of TAK-700 on reducing androgen levels. In cynomolgus monkeys, oral administration of TAK-700 markedly reduced serum levels of testosterone and DHEA. nih.gov Following a single oral dose in intact cynomolgus monkeys, serum levels of DHEA, cortisol, and testosterone were rapidly suppressed. wjgnet.comaacrjournals.org In castrated monkeys, twice-daily treatment with orteronel resulted in sustained suppression of DHEA and testosterone throughout the study period. wjgnet.comaacrjournals.org

Studies in rats have shown similar efficacy. In intact male rats, TAK-700 significantly reduced serum testosterone levels. medkoo.com Furthermore, multiple doses of orteronel led to a dose-dependent decrease in the weight of androgen-dependent organs, such as the prostate glands and seminal vesicles. medkoo.com In hypophysectomized rats injected with human chorionic gonadotropin (hCG) to stimulate androgen production, a single oral dose of orteronel significantly reduced serum testosterone and androstenedione (B190577) levels. medkoo.com In these rat models, TAK-700 did not significantly affect serum corticosterone (B1669441) or aldosterone (B195564) levels, further supporting its selectivity for androgen synthesis inhibition. medkoo.com

Table 2: Summary of In Vivo Efficacy of TAK-700 in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Intact Cynomolgus Monkeys | Rapid suppression of serum DHEA, cortisol, and testosterone after a single oral dose. | wjgnet.comaacrjournals.org |

| Castrated Cynomolgus Monkeys | Sustained suppression of DHEA and testosterone with twice-daily treatment. | wjgnet.comaacrjournals.org |

| Intact Male Rats | Significant reduction in serum testosterone levels; dose-dependent decrease in the weight of prostate and seminal vesicles. | medkoo.com |

| Hypophysectomized Male Rats | Significant reduction in hCG-stimulated serum testosterone and androstenedione; no significant effect on ACTH-stimulated corticosterone or aldosterone. | medkoo.com |

Effects on Androgen-Dependent Organ Volume and Histomorphology in Preclinical Species

Preclinical studies on the salt form of TAK-700, also known as orteronel, have demonstrated its significant impact on the size and structure of androgen-dependent organs in various animal models. By selectively inhibiting the 17,20-lyase activity of the enzyme CYP17A1, orteronel effectively curtails androgen synthesis, leading to measurable changes in tissues that rely on these hormones for growth and maintenance. nih.govnih.gov

Similar effects were observed in studies with cynomolgus monkeys. Administration of orteronel resulted in a significant decrease in serum testosterone levels. nih.gov In experiments combining castration with orteronel treatment in these monkeys, testosterone levels were suppressed even further than with castration alone, and this profound suppression was maintained for the duration of the treatment. nih.gov These findings underscore the compound's potent ability to reduce systemic androgen levels, which in turn affects the volume and morphology of androgen-sensitive tissues.

| Species | Model | Key Findings on Organ Volume/Morphology | Reference |

| Rat | Uncastrated | Caused shrinkage of androgen-dependent organs, such as the prostate gland. | nih.govmdpi.comresearchgate.net |

| Rat | Testosterone-stimulated | Significantly inhibited testosterone-induced growth of the prostate and seminal vesicles. | mdpi.com |

| Cynomolgus Monkey | Castrated & Intact | Combined with castration, further suppressed testosterone levels versus castration alone. | nih.gov |

Investigations in Xenograft and Other Preclinical Disease Models

The anticancer activity of TAK-700 has been evaluated in several preclinical xenograft models of prostate cancer, which are crucial for assessing a compound's potential therapeutic efficacy. These models, where human cancer cells are implanted into immunocompromised mice, allow for the study of tumor growth in a living system.

In a study utilizing an enzalutamide-resistant xenograft model (MR49F cells), TAK-700 was used as a control agent. While another CYP17A1 inhibitor, VT-464, was shown to decrease tumor growth and serum prostate-specific antigen (PSA) levels in this model, the direct effects of TAK-700 were primarily for comparative purposes. aacrjournals.org

Further investigation into the mechanism of action was conducted using various prostate cancer cell lines in transactivation assays. In C4-2 cells, a model for androgen-independent prostate cancer, TAK-700 did not show a significant effect on androgen receptor (AR) transactivation stimulated by the synthetic androgen R1881. aacrjournals.org This was in contrast to other agents tested, suggesting differences in the specific downstream effects of these inhibitors. aacrjournals.org However, other preclinical studies have demonstrated that orteronel treatment can suppress the growth of castration-resistant prostate cancer (CRPC) cells. nih.gov The development of human prostate cancer xenografts derived directly from patient tumor biopsies, which preserve the tumor's genetic and stromal characteristics, represents a significant advancement for testing agents like TAK-700. oup.com

| Xenograft Model | Cell Line | Key Findings | Reference |

| Enzalutamide-Resistant | MR49F | Used as a control for comparison with other CYP17A1 inhibitors. | aacrjournals.org |

| Androgen-Independent | C4-2 | No significant effect on R1881-stimulated AR transactivation. | aacrjournals.org |

| Castration-Resistant Prostate Cancer (CRPC) | General | Treatment can suppress the growth of CRPC cells. | nih.gov |

Pharmacodynamic Biomarkers in Animal Studies

Pharmacodynamic studies in animals have been essential to confirm that TAK-700 effectively inhibits its target, CYP17A1, leading to a reduction in key androgens. These studies measure biomarkers—specifically, the levels of various steroid hormones—following administration of the compound.

In preclinical trials with both intact and castrated cynomolgus monkeys, oral administration of TAK-700 led to a rapid and marked reduction in serum androgen levels. nih.govvaluebasedcancer.com Within a single day of treatment, levels of testosterone were significantly inhibited. valuebasedcancer.com Furthermore, the compound effectively suppressed serum concentrations of dehydroepiandrosterone (DHEA), a key precursor in the androgen synthesis pathway. nih.gov In castrated monkeys receiving twice-daily treatment, the suppression of both DHEA and testosterone was sustained throughout the study period. nih.govnih.gov These studies also noted a less potent effect on cortisol levels compared to its effect on DHEA, indicating a degree of selectivity for the 17,20-lyase function of CYP17A1 over the 17α-hydroxylase function. nih.govaacrjournals.org

Studies in rats also confirmed these pharmacodynamic effects, showing that orteronel treatment significantly suppressed serum testosterone levels. nih.govmdpi.com The consistent and potent reduction of key androgens like testosterone and DHEA across different preclinical species serves as a strong pharmacodynamic indicator of TAK-700's mechanism of action and its potential for clinical efficacy in androgen-sensitive diseases. nih.govvaluebasedcancer.com

| Biomarker | Animal Model | Effect of TAK-700 (Orteronel) | Reference |

| Testosterone | Cynomolgus Monkeys (intact & castrated) | Rapidly and significantly suppressed serum levels. | nih.govnih.govvaluebasedcancer.com |

| Dehydroepiandrosterone (DHEA) | Cynomolgus Monkeys (intact & castrated) | Rapidly and significantly suppressed serum levels. | nih.govnih.gov |

| Cortisol | Cynomolgus Monkeys | Weakly suppressed; effect was less than that on DHEA. | nih.gov |

| Androgens (general) | Cynomolgus Monkeys | Rapidly inhibited blood androgen levels within 1 day. | valuebasedcancer.com |

| Testosterone | Rats | Significantly suppressed serum levels. | nih.govmdpi.com |

| Dehydroepiandrosterone sulfate (B86663) (DHEA-S) | Not Specified | Reduced circulating concentrations. | frontiersin.org |

Molecular Mechanisms of Preclinical Resistance to Androgen Axis Inhibition

Androgen Receptor Upregulation in Preclinical Models

A primary mechanism of resistance to androgen axis inhibition is the upregulation of the androgen receptor (AR). aacrjournals.orgaacrjournals.org In castration-resistant prostate cancer (CRPC), where tumor growth persists despite low serum testosterone (B1683101), the AR signaling pathway often remains active. dovepress.com Preclinical models have shown that increased AR expression can sensitize cancer cells to even minute levels of residual androgens, thereby circumventing the effects of androgen synthesis inhibitors like TAK-700. aacrjournals.orgaacrjournals.org This hypersensitivity allows for continued tumor proliferation even when androgen concentrations are significantly reduced. nih.gov

Furthermore, the development of AR splice variants, such as AR-V7, represents another significant resistance mechanism. onclive.com These variants often lack the ligand-binding domain, rendering them constitutively active and unresponsive to therapies that target androgen production or binding. dovepress.comonclive.com Preclinical data suggest that treatment with AR-directed therapies can, in some cases, enhance the levels and function of these variants. nih.gov

Altered Steroidogenesis Pathways and Metabolite Shifts in Resistance Models

Resistance to CYP17A1 inhibitors like TAK-700 can also arise from adaptations in the steroidogenesis pathways. While TAK-700 blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), this can lead to an accumulation of upstream steroid precursors. nih.gov Preclinical studies have demonstrated that these accumulating substrates, specifically pregnenolone and progesterone, can directly activate both wild-type and mutated androgen receptors, thereby stimulating cell proliferation and AR target gene expression. nih.govscispace.com This activation provides a bypass mechanism that sustains AR signaling despite the inhibition of downstream androgen synthesis. nih.gov

In a study using various prostate cancer cell lines, including VCaP and LNCaP, pregnenolone and progesterone were shown to stimulate cell growth. This effect was blocked by an antiandrogen but not by CYP17A1 inhibition with TAK-700, indicating that these precursors act directly on the AR. nih.govresearchgate.net

| Cell Line | Steroid Precursor | Observed Effect | Mediating Receptor |

|---|---|---|---|

| VCaP, DuCaP, LNCaP | Pregnenolone, Progesterone | Stimulated cell proliferation and AR target gene expression | Androgen Receptor (AR) |

Role of Compensatory Enzyme Expression in Preclinical Resistance

The upregulation of other steroidogenic enzymes is a critical compensatory mechanism observed in resistance to androgen synthesis inhibitors. aacrjournals.org Preclinical models have shown that in response to CYP17A1 blockade, cancer cells can increase the expression of enzymes that facilitate alternative pathways for androgen synthesis. amegroups.org A key enzyme implicated in this process is aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). aacrjournals.org

AKR1C3 is downstream of CYP17A1 and catalyzes the conversion of weaker androgens like androstenedione into the potent androgen testosterone. aacrjournals.orgnih.gov Its expression is significantly increased in CRPC, and it plays a pivotal role in intratumoral androgen biosynthesis. aacrjournals.orgnih.gov By upregulating AKR1C3, cancer cells can more efficiently utilize any available precursors to generate testosterone and dihydrotestosterone (B1667394) (DHT), thereby maintaining androgen receptor signaling and promoting tumor growth. nih.gov Preclinical studies have identified AKR1C3 upregulation as a potential mechanism of resistance to CYP17A1 inhibitors. amegroups.orgnih.gov

| Enzyme | Function in Steroidogenesis | Role in Resistance |

|---|---|---|

| AKR1C3 (17β-HSD5) | Converts androstenedione to testosterone | Upregulated to bypass CYP17A1 inhibition and sustain intratumoral androgen production. amegroups.orgaacrjournals.orgnih.gov |

| HSD3B1 | Converts DHEA to androstenedione | Gain-of-function mutations can increase enzyme stability and androgen precursor conversion. bioscientifica.com |

| SRD5A1 | Converts testosterone to DHT | Increased expression can amplify the androgen signal. aacrjournals.org |

Comparative Preclinical Pharmacological Profiles

Differentiation of TAK-700 Salt from Other CYP17A1 Inhibitors in Preclinical Settings

Preclinical research has positioned TAK-700 as a selective inhibitor of 17,20-lyase, a key enzymatic step in the production of androgens. valuebasedcancer.comaacrjournals.org This selectivity is a primary differentiating factor from other CYP17A1 inhibitors like abiraterone (B193195) acetate (B1210297), which inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 more broadly. nih.govnih.gov

In preclinical models, TAK-700 has demonstrated potent inhibition of androgen synthesis. nih.gov Studies in castrated and intact male cynomolgus monkeys showed that oral administration of TAK-700 rapidly reduced serum levels of dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101). nih.govnih.gov This potent suppression of androgen levels is a shared characteristic with other CYP17A1 inhibitors; however, the key distinction lies in the degree of selectivity. nih.gov

Another non-steroidal CYP17A1 inhibitor, seviteronel (B612235) (VT-464), has also been evaluated in preclinical models and, like TAK-700, shows selectivity for 17,20-lyase over 17α-hydroxylase. aacrjournals.orgaacrjournals.orgascopubs.org Preclinical comparisons have suggested that this selectivity for the lyase function may be a critical attribute. aacrjournals.orgascopubs.org In some in vitro models of CRPC, both TAK-700 and seviteronel have been used as comparators to investigate mechanisms of resistance and the effects of selective versus non-selective CYP17A1 inhibition. aacrjournals.org For instance, in certain cancer cell lines, TAK-700 did not demonstrate the same level of androgen receptor (AR) antagonism as observed with abiraterone and seviteronel. aacrjournals.orgeur.nl

The reversibility of TAK-700's inhibition is another feature highlighted in preclinical studies. aacrjournals.orgaacrjournals.org This contrasts with irreversible inhibitors and may have implications for managing treatment schedules and potential off-target effects. The non-steroidal nature of TAK-700 also differentiates it from steroidal inhibitors like abiraterone acetate. ebi.ac.ukacs.org

| Compound | Chemical Nature | Primary Target | Reversibility | Key Preclinical Finding |

|---|---|---|---|---|

| TAK-700 (Orteronel) | Non-steroidal | Selective 17,20-lyase inhibitor | Reversible aacrjournals.orgaacrjournals.org | Demonstrated potent androgen suppression in monkey models. nih.govnih.gov |

| Abiraterone Acetate | Steroidal | Inhibitor of 17α-hydroxylase and 17,20-lyase | Irreversible aacrjournals.org | Shows approximately 10-fold higher inhibitory potency than ketoconazole (B1673606). cancernetwork.com |

| Seviteronel (VT-464) | Non-steroidal | Selective 17,20-lyase and AR inhibitor | Not specified | Showed greater decrease in AR transactivation compared to abiraterone in some cell lines. ascopubs.org |

Comparative Selectivity Profiles for 17,20-Lyase Versus 17α-Hydroxylase Activity

A central feature of TAK-700 in preclinical evaluations is its selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. aacrjournals.orgaacrjournals.orgaacrjournals.org This selectivity has been quantified in various assays.

In a cell-free enzyme assay using human CYP17A1, TAK-700 was found to be 5.4-fold more potent at inhibiting 17,20-lyase activity compared to 17α-hydroxylase activity. nih.govnih.govnih.gov Further studies in human adrenal tumor cells (NCI-H295R) demonstrated an even greater selectivity, where TAK-700 inhibited the production of the 17,20-lyase product DHEA 27 times more potently than the 17α-hydroxylase product cortisol. nih.govnih.gov

This selectivity profile distinguishes TAK-700 from less selective inhibitors like abiraterone acetate, which potently inhibits both enzymatic functions of CYP17A1. nih.govaacrjournals.org The rationale behind developing a selective 17,20-lyase inhibitor is to specifically block androgen synthesis while minimizing the disruption of cortisol production, which is dependent on 17α-hydroxylase activity. aacrjournals.orgaacrjournals.orgaacrjournals.org

In rat models, TAK-700 demonstrated significant inhibition of 17,20-lyase activity with an IC50 of 1200 nM, while showing no inhibition of 17α-hydroxylase activity at concentrations up to 10 μM. nih.gov In steroidogenesis assays using rat testicular cells, TAK-700 suppressed testosterone and androstenedione (B190577) production. nih.gov

| Compound | Assay System | Finding | Reference |

|---|---|---|---|

| TAK-700 (Orteronel) | Human CYP17A1 cell-free assay | 5.4-fold more potent inhibition of 17,20-lyase vs. 17α-hydroxylase. | nih.govnih.govnih.gov |

| TAK-700 (Orteronel) | Human adrenal tumor cells (NCI-H295R) | 27-fold more potent inhibition of DHEA (lyase product) vs. cortisol (hydroxylase product). | nih.govnih.gov |

| TAK-700 (Orteronel) | Rat enzyme assay | Inhibited 17,20-lyase (IC50 1200 nM); no inhibition of 17α-hydroxylase up to 10 μM. | nih.gov |

| Abiraterone Acetate | General preclinical studies | Potent inhibitor of both 17,20-lyase and 17α-hydroxylase activities. | nih.govaacrjournals.org |

| Seviteronel (VT-464) | General preclinical studies | Approximately 10-fold selectivity for CYP17 lyase over hydroxylase. | aacrjournals.org |

Preclinical Evaluation of Potential for Reduced Mineralocorticoid Effects

The selective inhibition of 17,20-lyase by TAK-700 was hypothesized to result in a reduced potential for mineralocorticoid-related side effects compared to non-selective CYP17A1 inhibitors. aacrjournals.orgcancernetwork.com Inhibition of 17α-hydroxylase can lead to a decrease in cortisol production, which in turn can cause a compensatory increase in adrenocorticotropic hormone (ACTH). aacrjournals.orgnih.gov This ACTH surge can overstimulate the production of mineralocorticoids, leading to effects such as hypokalemia and hypertension. aacrjournals.orgnih.gov

By preferentially inhibiting 17,20-lyase, TAK-700 was designed to allow for continued adrenal cortisol synthesis, thereby avoiding the ACTH-driven mineralocorticoid excess. aacrjournals.orgaacrjournals.orgaacrjournals.org Preclinical data supported this hypothesis. In studies with rat adrenal cells, TAK-700 did not suppress corticosterone (B1669441) or aldosterone (B195564) production at concentrations up to 30 μM. nih.gov Furthermore, in ACTH-injected hypophysectomized rats, oral administration of TAK-700 at doses up to 300 mg/kg did not lead to significant changes in serum corticosterone and aldosterone levels compared to controls. nih.gov

In contrast, non-selective inhibitors like abiraterone acetate require co-administration with corticosteroids such as prednisone (B1679067) to mitigate the mineralocorticoid excess syndrome by suppressing ACTH levels. aacrjournals.orgnih.gov The potential of TAK-700 to be administered without concomitant steroids was considered an attractive feature for long-term therapy. aacrjournals.org However, it is important to note that in some clinical trials, prednisone was ultimately co-administered with TAK-700. aacrjournals.orgcancernetwork.com

Advanced Methodologies in Tak 700 Salt Research

Utilization of Defined In Vitro Assay Systems for Enzyme Kinetics

The study of TAK-700's interaction with its primary target, the enzyme Cytochrome P450 17A1 (CYP17A1), has heavily relied on defined in vitro assay systems. nih.govfirstwordpharma.com CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, possessing both 17α-hydroxylase and 17,20-lyase activities. nih.gov TAK-700 is a non-steroidal inhibitor of CYP17A1, and understanding its inhibitory kinetics is fundamental to its pharmacological profile. nih.govfirstwordpharma.com

Researchers have utilized cell-free enzyme assays to determine the potency and selectivity of TAK-700. nih.govnih.gov In these systems, purified or microsome-expressed human CYP17A1 is used to measure the inhibition of both 17α-hydroxylase and 17,20-lyase activities. For instance, studies have shown that orteronel (B1684507) inhibits the 17,20-lyase activity of human CYP17A1 more potently than its 17α-hydroxylase activity. nih.govnih.gov One study reported that orteronel was 5.4 times more potent at inhibiting human 17,20-lyase activity compared to 17α-hydroxylase activity in a cell-free enzyme assay. nih.gov

Cellular steroidogenesis assays, often using the human adrenal tumor cell line H295R, provide a more physiologically relevant in vitro model. nih.govacs.org These cells express the necessary enzymes for steroid synthesis, allowing for the evaluation of TAK-700's impact on the production of various steroid hormones. In such assays, treatment with orteronel led to a potent suppression of dehydroepiandrosterone (B1670201) (DHEA), a downstream metabolite of 17,20-lyase activity, that was 27-fold greater than the suppression of cortisol, a product of 17α-hydroxylase activity. nih.gov The inhibitory concentrations (IC50) of orteronel against rat and human steroid 17,20-lyase have been determined to be 54 nM and 38 nM, respectively, in in vitro studies. medchemexpress.comselleckchem.com

Kinetic analyses have further revealed the nature of TAK-700's interaction with CYP17A1. Studies have indicated that orteronel is a slow, tight-binding inhibitor. acs.orgnih.govnih.gov The binding process involves a rapid initial formation of a complex, followed by a slower transition to a final iron-complexed state, which is characteristic of a type II spectral change indicating nitrogen-iron bonding. acs.orgnih.govnih.gov

Table 1: In Vitro Inhibitory Activity of TAK-700 (Orteronel)

| Assay System | Target Activity | Species | IC50 Value | Reference |

|---|---|---|---|---|

| Cell-free enzyme assay | 17,20-lyase | Human | 38 nM | medchemexpress.comselleckchem.com |

| Cell-free enzyme assay | 17,20-lyase | Rat | 54 nM | medchemexpress.comselleckchem.com |

| Cell-free enzyme assay (microsomes) | 17,20-lyase | Human | 19 nM | medchemexpress.com |

| Cellular steroidogenesis assay (rat testicular cells) | Testosterone (B1683101) production | Rat | 640 nM | nih.gov |

| Cellular steroidogenesis assay (rat testicular cells) | Androstenedione (B190577) production | Rat | 210 nM | nih.gov |

| Human adrenocortical tumor line (H295R) | DHEA production | Human | 37 nM | medchemexpress.com |

Implementation of Robust In Vivo Animal Models for Translational Research

The preclinical evaluation of TAK-700 has been heavily reliant on robust in vivo animal models to bridge the gap between basic research and clinical applications. nih.govmdpi.comwellbeingintlstudiesrepository.orgnih.gov These models are essential for understanding the compound's effects on a whole-organism level and for predicting its potential efficacy in humans. nih.govmdpi.com

Rodent models, particularly rats, have been instrumental in early in vivo studies of TAK-700. nih.govmeddocsonline.orguevora.pt The rat androgen-synthesis pathway shares similarities with that of humans, making it a suitable model for investigating the compound's inhibitory activity. nih.gov Studies in rats have demonstrated that oral administration of orteronel significantly reduces serum testosterone and androstenedione levels. nih.gov Furthermore, these models have been used to show that TAK-700 can decrease the weight of androgen-dependent organs like the prostate and seminal vesicles. nih.govmdpi.com For instance, in hypophysectomized rats, a single oral dose of 30 mg/kg of orteronel led to a significant reduction in serum testosterone and androstenedione. nih.gov

Non-human primate models, such as cynomolgus monkeys, have also been employed in the preclinical assessment of TAK-700. nih.govmdpi.comnih.gov These models offer a closer physiological and metabolic resemblance to humans. In both intact and castrated cynomolgus monkeys, orteronel administration resulted in a rapid and sustained suppression of serum DHEA and testosterone levels. nih.govmdpi.com These findings in animal models provided a strong rationale for advancing TAK-700 into clinical trials for prostate cancer. mdpi.com

The development of prostate cancer in animal models, through methods like transgenesis, gene knockout, or xenotransplantation, has been crucial for testing the anti-cancer potential of new drugs. meddocsonline.org While no single animal model perfectly replicates human prostate cancer, they provide invaluable insights into disease progression and therapeutic response. understandinganimalresearch.org.uk

Table 2: Effects of Orteronel (TAK-700) in In Vivo Animal Models

| Animal Model | Key Finding | Reference |

|---|---|---|

| Intact Male Rats | Dose-dependent decrease in the weight of prostate glands and seminal vesicles. | nih.gov |

| Hypophysectomized Rats | Significant reduction in serum testosterone and androstenedione levels. | nih.gov |

| Cynomolgus Monkeys (intact and castrated) | Rapid and persistent suppression of serum DHEA and testosterone. | nih.govmdpi.com |

| Male Cynomolgus Monkeys | Marked reductions in serum testosterone and dehydroepiandrosterone concentrations. | nih.gov |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Pathway Perturbations

Omics technologies, such as proteomics and metabolomics, offer a systems-level view of the molecular changes induced by a compound, providing a comprehensive understanding of its effects on biological pathways. nih.govnih.govrevespcardiol.org While specific, large-scale proteomics and metabolomics studies focused solely on TAK-700 are not extensively detailed in the provided search results, the principles of these technologies are highly relevant to understanding its mechanism of action.

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of TAK-700 research, proteomics could be applied to identify changes in the protein expression profiles of cancer cells or tissues following treatment. This could reveal downstream effects of CYP17A1 inhibition and potential off-target effects. For example, a comprehensive proteomic analysis could uncover alterations in proteins involved in metabolic pathways, cell signaling, or apoptosis, providing a broader picture of the cellular response to TAK-700. mdpi.com

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.govmedrxiv.org Given that TAK-700 directly targets an enzyme involved in steroid metabolism, metabolomic profiling would be a powerful tool to map the resulting perturbations in steroidogenic pathways. upf.edu By analyzing the levels of various metabolites in biological samples (e.g., plasma, tissue), researchers can quantify the extent of androgen synthesis inhibition and identify compensatory changes in other metabolic pathways. nih.gov Untargeted metabolomics can provide a broad overview of all measurable metabolites, while targeted approaches can focus on specific pathways of interest, such as steroidogenesis. nih.gov The integration of proteomics and metabolomics data can provide a more complete and confident interpretation of the biological response to TAK-700. revespcardiol.orgfrontiersin.org

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery for investigating ligand-target interactions at an atomic level. volkamerlab.orgmdpi.com These methods have been applied to study the binding of TAK-700 to its target, CYP17A1. acs.org

Molecular docking studies are used to predict the preferred binding orientation of a ligand within the active site of a protein. frontiersin.org For TAK-700, docking studies were instrumental in the initial design and optimization of the molecule, helping to understand the structure-activity relationships of the naphthalene (B1677914) scaffold. nih.gov These computational models can help visualize how the inhibitor fits into the enzyme's binding pocket and which residues it interacts with. mdpi.com

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex over time, allowing researchers to assess the stability of the binding pose and explore conformational changes that may occur upon ligand binding. volkamerlab.orgfrontiersin.org MD simulations can reveal the intricate network of interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site. frontiersin.org In the case of TAK-700, MD simulations could help to elucidate the multi-step binding process that has been observed experimentally, where an initial complex is formed followed by a slower rearrangement. acs.orgnih.govnih.gov These simulations can also provide insights into the basis for TAK-700's selectivity for 17,20-lyase over 17α-hydroxylase activity. diva-portal.org The information gleaned from these computational approaches is valuable for the rational design of more potent and selective inhibitors. h-its.org

Future Research Trajectories and Unanswered Questions

Elucidation of Biomarkers for Preclinical Response Prediction and Stratification

A significant hurdle in the application of targeted therapies is the identification of patients most likely to benefit. For orteronel (B1684507), future preclinical research must focus on discovering and validating biomarkers to predict response and stratify patient populations.

The continued dependence of castration-resistant prostate cancer (CRPC) on androgen receptor (AR) signaling suggests that the molecular landscape of the AR pathway is a rich source for potential biomarkers. researchgate.net Future preclinical studies should investigate whether the baseline expression levels of key steroidogenic enzymes, including the drug's target CYP17A1, correlate with response to orteronel in various xenograft and cell line models. Preclinical models of CRPC have shown that treatment with CYP17A1 inhibitors can induce the expression of the target enzyme itself, which could serve as a pharmacodynamic biomarker, but its value as a predictive biomarker for initial response is unknown. aacrjournals.org

Furthermore, the presence of constitutively active, ligand-binding domain-deficient AR splice variants (AR-Vs), such as AR-V7, has been identified as a potential mechanism of resistance to therapies targeting the AR axis. nih.govresearchgate.net It is critical to establish, in preclinical models, whether the pre-treatment existence of these AR-Vs confers de novo resistance to orteronel. Research using preclinical models that endogenously express or overexpress specific variants like AR-V7 is needed to clarify their role in primary resistance to androgen synthesis inhibitors.

Table 1: Potential Preclinical Biomarkers for Investigation

| Biomarker Category | Specific Marker | Preclinical Research Question |

|---|---|---|

| Target Expression | CYP17A1 (17,20-lyase) | Does higher baseline intratumoral expression correlate with greater sensitivity to orteronel? |

| Resistance Markers | Androgen Receptor (AR) Amplification | Is AR amplification a predictive biomarker for reduced response in preclinical models? mdpi.comoaepublish.com |

| Resistance Markers | AR Splice Variants (e.g., AR-V7) | Does the presence of AR-V7 in preclinical models confer de novo resistance to orteronel? nih.gov |

| Steroidogenic Profile | Intratumoral Androgen Levels | Can baseline intratumoral androgen levels (e.g., DHEA, testosterone) predict the magnitude of response? researchgate.net |

Investigation of Combination Strategies with Other Molecularly Targeted Agents in Preclinical Models

Given that monotherapy often leads to eventual resistance, exploring combination strategies in preclinical models is a vital research trajectory. The goal is to identify synergistic interactions that can produce more durable responses or overcome resistance.

A primary preclinical avenue is the combination of orteronel with direct AR antagonists, such as enzalutamide (B1683756). nih.govfrontiersin.org While orteronel reduces the ligand supply to the AR, potent antagonists block the receptor itself. This dual targeting of the AR signaling pathway could result in a more complete shutdown of oncogenic signaling. Preclinical studies should be designed to assess synergy, investigate potential cross-resistance, and determine optimal sequencing. nih.gov Preclinical models of enzalutamide resistance, for instance, could be treated with orteronel to see if it can restore sensitivity.

Another critical area is combining orteronel with agents targeting pathways that mediate resistance. Preclinical data suggest that resistance to AR-directed therapies can involve activation of other signaling pathways, such as the PI3K/Akt pathway. ascopubs.org In the context of AR-positive triple-negative breast cancer (TNBC), for example, preclinical investigation of orteronel combined with PI3K inhibitors is a rational approach, particularly in the luminal androgen receptor (LAR) subtype where this pathway is often active. ascopubs.org

Finally, combinations with chemotherapy agents like docetaxel (B913) have been explored. frontiersin.org Future preclinical work could focus on understanding the molecular basis of any observed synergy and exploring combinations with other classes of cytotoxic agents or with agents that could mitigate toxicities.

Table 2: Preclinical Combination Strategies for Orteronel

| Combination Agent Class | Example Agent | Preclinical Rationale | Model System |

|---|---|---|---|

| AR Antagonist | Enzalutamide | Achieve vertical blockade of the AR signaling pathway. nih.gov | CRPC cell lines and xenografts |

| PI3K Inhibitor | Alpelisib | Overcome resistance mediated by PI3K pathway activation. ascopubs.org | AR-positive TNBC (LAR subtype) xenografts |

| Chemotherapy | Docetaxel | Investigate synergistic cell killing and mechanisms of chemo-sensitization. frontiersin.org | Prostate cancer organoids and patient-derived xenografts |

Addressing Mechanisms of De Novo and Acquired Resistance in Novel Preclinical Models

Understanding how tumors evade the effects of orteronel is paramount for developing subsequent lines of therapy. Research must be directed at characterizing the molecular mechanisms of both inherent (de novo) and acquired resistance.

Several potential mechanisms of resistance to AR-pathway inhibitors have been proposed based on preclinical work. oaepublish.com These require specific investigation in the context of orteronel:

Androgen Receptor Amplification and Overexpression : A primary mechanism of resistance is the amplification of the AR gene, which can render cancer cells sensitive to the minute levels of androgens that may persist after treatment with an inhibitor like orteronel. mdpi.comoaepublish.com In vivo studies have shown that AR expression can increase following treatment with CYP17A1 inhibitors. mdpi.com

Emergence of AR Splice Variants : The development of AR-Vs that lack the ligand-binding domain is a key mechanism of acquired resistance, as these variants are constitutively active and therefore independent of the ligands that orteronel suppresses. nih.govmdpi.com Preclinical xenograft models treated with the similar drug abiraterone (B193195) showed a marked increase in AR-V7 expression upon developing resistance. aacrjournals.org

Upregulation of the Drug Target : Preclinical studies have shown that resistance to CYP17A1 inhibition can be associated with a compensatory upregulation of CYP17A1 gene expression, effectively creating more of the target enzyme. aacrjournals.org

Alterations in Steroidogenesis : Tumors may adapt by altering steroidogenic pathways to create androgens through "backdoor" pathways that bypass the steps inhibited by orteronel. oaepublish.com

Future research requires the development and use of novel preclinical models, such as patient-derived xenografts (PDXs) from patients who have relapsed on CYP17A1 inhibitors, as well as genetically engineered cell lines (e.g., using CRISPR/Cas9) to study these specific resistance mechanisms in a controlled manner.

Exploring Novel Applications Beyond Initial Research Areas in Preclinical Contexts

While the primary focus for orteronel has been prostate cancer, its mechanism of action—the inhibition of androgen synthesis—provides a strong rationale for its investigation in other hormone-driven cancers. nih.gov

The most promising novel application is in Androgen Receptor (AR)-positive Triple-Negative Breast Cancer (TNBC) . ascopubs.orgmdpi.com A subset of TNBCs, which lack traditional hormone receptors, express the AR and rely on its signaling for growth. researchgate.net Preclinical studies have demonstrated that modulating the AR can inhibit the proliferation of these cancer cells. researchgate.net Therefore, using orteronel to decrease the production of androgens presents a logical therapeutic strategy. ascopubs.orgmdpi.com

Although a clinical study of orteronel monotherapy showed limited activity in this population, this does not negate the therapeutic hypothesis but rather points to the need for more refined preclinical research. mdpi.commdpi.com Future preclinical studies should focus on AR-positive TNBC models, particularly the LAR subtype, to:

Identify biomarkers within the AR-positive TNBC population that predict sensitivity to androgen deprivation.

Evaluate rational combination strategies, such as with PI3K inhibitors, that may be more effective than monotherapy. ascopubs.org

Investigate mechanisms of resistance to androgen synthesis inhibition in breast cancer models.

This line of inquiry could potentially repurpose orteronel or guide the development of next-generation androgen synthesis inhibitors for a patient population with limited treatment options. d4-pharma.com

Q & A

Q. What is the molecular mechanism of TAK-700 in androgen biosynthesis inhibition, and how does its selectivity for CYP17A1 isoforms influence therapeutic outcomes?

TAK-700 (Orteronel) is a 17,20-lyase inhibitor that selectively targets the CYP17A1 enzyme, which is critical for adrenal and gonadal androgen synthesis. Unlike abiraterone, which inhibits both 17α-hydroxylase and 17,20-lyase activities of CYP17A1, TAK-700 specifically blocks 17,20-lyase activity, thereby reducing dihydrotestosterone (DHT) production while preserving cortisol synthesis . This selectivity minimizes glucocorticoid replacement requirements but may limit efficacy in tumors reliant on adrenal androgen precursors. Preclinical studies demonstrate its IC50 of 38 nM for 17,20-lyase, with >1,000-fold selectivity over other CYP enzymes (e.g., CYP3A4) .

Q. How were early-phase clinical trials designed to evaluate TAK-700’s safety and efficacy in castration-resistant prostate cancer (CRPC)?

Phase I/II trials focused on dose escalation, pharmacokinetics, and PSA response rates. Key endpoints included ≥50% PSA decline, radiographic progression-free survival (rPFS), and tolerability. For example, a Phase I/II study (NCT00569114) established 400 mg twice daily as the recommended dose, with 58% of patients achieving ≥50% PSA reduction . Methodologically, these trials excluded patients with prior CYP17A1 inhibitor exposure to isolate TAK-700’s effects .

Q. What preclinical models validated TAK-700’s efficacy in androgen-sensitive prostate cancer?

Xenograft models (e.g., LuCaP 23CR) demonstrated TAK-700’s ability to suppress intratumoral DHT levels by >90% and delay tumor progression. These studies paired pharmacodynamic assays (e.g., LC-MS/MS for androgen quantification) with immunohistochemistry to correlate target inhibition with antitumor activity .

Advanced Research Questions

Q. Why did Phase III trials (e.g., SWOG S1216) fail to achieve statistical significance in overall survival (OS) despite Phase II success?

The SWOG S1216 trial (NCT01809691) compared ADT + TAK-700 vs. ADT + bicalutamide in metastatic hormone-sensitive prostate cancer (mHSPC). While TAK-700 showed an 11-month median OS improvement (81 vs. 70 months; HR 0.86, p=0.04), it did not meet the predefined α threshold (p≤0.025) due to crossover effects and competing therapies (e.g., abiraterone, enzalutamide) confounding survival analysis . Methodological limitations included lack of placebo control and inadequate powering to account for post-progression treatments .

Q. How can researchers design trials to mitigate cross-resistance confounders observed in TAK-700 studies?

The TAK-700 program’s failure highlights challenges in sequencing androgen receptor-axis-targeted (ARAT) therapies. To address cross-resistance, future trials should:

- Stratify patients by prior ARAT exposure.

- Use biomarkers (e.g., AR-V7 splice variants) to predict resistance.

- Incorporate adaptive designs allowing therapy switches based on real-time progression data .

Q. What experimental approaches explain TAK-700’s differential effects on adrenal vs. gonadal androgen synthesis?

In vitro models using adrenal H295R cells and testicular Leydig cells showed TAK-700 suppresses adrenal-derived DHEA and androstenedione but has minimal impact on gonadal testosterone. This was validated via LC-MS/MS profiling of serum and tumor androgens in xenografts, coupled with shRNA knockdown of CYP17A1 isoforms .

Methodological Considerations

Q. How is CYP17A1 inhibition quantified in preclinical studies of TAK-700?

- Enzyme activity assays : Radiolabeled substrate conversion (e.g., ³H-progesterone to ³H-androstenedione) in microsomal fractions.

- Cellular models : Androgen-sensitive LNCaP cells treated with TAK-700, followed by qPCR for PSA expression and ELISA for secreted androgens.

- Mass spectrometry : Quantification of serum/tissue androgens (testosterone, DHT) to assess target engagement .

Q. What statistical methods address crossover bias in TAK-700 survival analyses?

Rank-preserving structural failure time models (RPSFTM) and inverse probability of censoring weights (IPCW) can adjust for treatment switching in OS analyses. These methods were underutilized in SWOG S1216 but are critical for interpreting trials with high crossover rates .

Contradictory Findings and Resolution

Q. How do contradictory PSA response and survival outcomes inform TAK-700’s clinical utility?

While Phase II studies reported 30–58% PSA response rates , Phase III trials showed no OS benefit despite improved rPFS. This discrepancy suggests PSA reduction alone is insufficient to predict survival in mCRPC/mHSPC. Researchers should prioritize composite endpoints (e.g., rPFS + OS) and integrate circulating tumor DNA (ctDNA) to capture biological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.